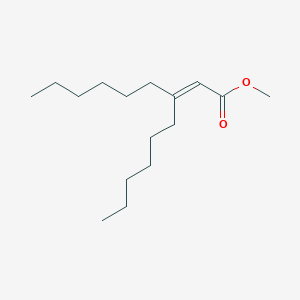

Methyl 3-hexylnon-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

methyl 3-hexylnon-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-4-6-8-10-12-15(14-16(17)18-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

UKTOGMOGCWLYGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CC(=O)OC)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Methyl 3-hexylnon-2-enoate: A Synthetic Intermediate in Focus

A comprehensive review of scientific literature and chemical databases reveals no evidence of the natural occurrence of Methyl 3-hexylnon-2-enoate. This compound is not documented as a constituent of any known plant, insect, or microorganism. Instead, its presence in scientific literature is exclusively within the context of chemical synthesis, where it serves as a key intermediate in the development of novel lipids for drug delivery applications. This technical guide provides an in-depth overview of the synthesis of this compound, catering to researchers, scientists, and professionals in drug development.

Chemical Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of this compound is achieved through a well-established olefination reaction known as the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone to form an alkene, in this case, the α,β-unsaturated ester, this compound. The HWE reaction is widely favored for its high stereoselectivity, typically yielding the (E)-isomer as the major product.[1][2]

Quantitative Data for Synthesis

The following table summarizes the key reactants and conditions for the synthesis of this compound as described in patent literature.[5][6][7][8][9]

| Reactant/Condition | Description | Molar Amount (mmol) | Mass/Volume |

| Tridecan-7-one | Ketone Substrate | 32.8 | 6.5 g |

| Trimethyl phosphonoacetate | Phosphonate Reagent | 278.8 | 50.74 g |

| Sodium hydride (60% in paraffin oil) | Base | 335 | 14.16 g |

| Tetrahydrofuran (THF) | Solvent | - | 500 mL |

| Temperature | Reaction Condition | - | 0°C to ambient |

| Reaction Time | Duration | - | 3 hours |

Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the synthesis of this compound based on procedures outlined in patent documents.[5][6][7][8][9]

Materials:

-

Tridecan-7-one

-

Trimethyl phosphonoacetate

-

Sodium hydride (60% dispersion in paraffin oil)

-

Tetrahydrofuran (THF), anhydrous

-

Ice-water bath

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

A suspension of sodium hydride (14.16 g, 335 mmol) in anhydrous THF (500 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0°C using an ice-water bath.

-

Trimethyl phosphonoacetate (50.74 g, 278.8 mmol) is added slowly to the stirred suspension. The mixture is stirred at 0°C for 2 hours to ensure the complete formation of the phosphonate ylide.

-

Tridecan-7-one (6.5 g, 32.8 mmol) is then added slowly to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to ambient temperature and is stirred for an additional 1 hour.

-

Upon completion, the reaction is carefully quenched and worked up to isolate the crude product.

-

Purification of the crude product is typically performed using column chromatography to yield pure this compound. A patent reports a 55% yield for a similar synthesis.[8]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Caption: Synthetic pathway for this compound.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. WO2015095340A1 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]

- 6. US11013696B2 - Lipids and lipid compositions for the delivery of active agents - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2020219876A1 - Ionizable amine lipids and lipid nanoparticles - Google Patents [patents.google.com]

- 9. US20160317458A1 - Lipids and Lipid Compositions for the Delivery of Active Agents - Google Patents [patents.google.com]

Spectroscopic Data for Methyl 3-hexylnon-2-enoate: A Technical Overview

Predicted Spectroscopic Data

While specific experimental data for Methyl 3-hexylnon-2-enoate is unavailable, the following tables summarize the predicted chemical shifts and spectral features based on its chemical structure: an α,β-unsaturated ester with a methyl ester group and two alkyl chains (hexyl and what would be a pentyl group attached to the double bond).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7-6.0 | Singlet | 1H | Vinylic H (at C2) |

| ~3.7 | Singlet | 3H | OCH₃ |

| ~2.2-2.4 | Triplet | 2H | Allylic CH₂ (at C4) |

| ~1.2-1.6 | Multiplet | 16H | CH₂ of hexyl and nonyl chains |

| ~0.9 | Triplet | 6H | Terminal CH₃ of hexyl and nonyl chains |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~160 | C3 (vinylic) |

| ~118 | C2 (vinylic) |

| ~51 | OCH₃ |

| ~34 | C4 |

| ~22-32 | Other CH₂ carbons |

| ~14 | Terminal CH₃ carbons |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| 240.21 | [M]⁺ (Molecular Ion) |

| 209.18 | [M - OCH₃]⁺ |

| 181.16 | [M - C₄H₉O]⁺ |

| 125.09 | [M - C₈H₁₇]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2955, 2927, 2856 | C-H stretching (alkane) |

| ~1720 | C=O stretching (α,β-unsaturated ester) |

| ~1650 | C=C stretching (alkene) |

| ~1250, 1170 | C-O stretching (ester) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities. The instrument would be scanned over a mass range of m/z 50-500.

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to create a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like this compound is depicted in the following diagram.

Literature Review: The Elusive Methyl 3-hexylnon-2-enoate

An extensive search of scientific literature and chemical databases reveals a significant lack of available information on Methyl 3-hexylnon-2-enoate. This compound appears to be novel or not widely studied, as no synthesis protocols, experimental data, or biological activity have been reported.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, cannot be completed as requested for the specified compound. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, are contingent on the existence of published research.

Alternative, structurally related compounds for which some data is available include:

-

Methyl 3-methylhex-2-enoate: This is an alpha,beta-unsaturated ester. Some basic physical and chemical properties have been computed and are available in chemical databases.[1][2][3]

-

Methyl (2E)-3-methyl-2-hexenoate: The (E)-isomer of methyl 3-methylhex-2-enoate also has computed chemical and physical properties available.[3]

-

Ethyl 3-methylhex-2-enoate: The ethyl ester analog has some documented properties.[4][5]

-

Methyl 3-hexenoate: Information is available for different isomers of this compound.[6][7][8]

Should research on a related, documented compound be of interest, a comprehensive technical guide could be developed for one of the alternatives listed above. This would include a summary of its known physical and spectral properties, a review of any published synthesis methods, and an overview of any reported biological activities. However, information regarding signaling pathways and detailed experimental protocols may still be limited depending on the extent of research conducted on these alternative compounds.

References

- 1. methyl 3-methylhex-2-enoate, 50652-80-7 [thegoodscentscompany.com]

- 2. Buy 3-Methyl-2-hexenoic acid methyl ester Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI [echemi.com]

- 3. Methyl (2E)-3-methyl-2-hexenoate | C8H14O2 | CID 5370288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methylhex-2-enoate | C9H16O2 | CID 53402000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-3-Methyl-2-hexenoic acid ethyl ester | C9H16O2 | CID 12550541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-hexenoate, (3Z)- | C7H12O2 | CID 5362819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2396-78-3 CAS MSDS (Methyl hex-3-enoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Methyl 3-hexenoate, 95+%, predominantly trans, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Putative Biosynthesis of Methyl 3-hexylnon-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hexylnon-2-enoate is a branched-chain unsaturated fatty acid methyl ester. While the specific biosynthetic pathway for this exact molecule is not extensively documented in scientific literature, its structure suggests a plausible origin from the well-established principles of fatty acid and insect pheromone biosynthesis. This guide will provide a comprehensive overview of the likely biosynthetic route, drawing parallels with known pathways for structurally similar natural products, particularly insect pheromones. The methodologies for elucidating such pathways will be detailed, and relevant quantitative data from analogous systems will be presented.

Many insect pheromones are derived from the modification of common fatty acids.[1][2] The biosynthesis of these signaling molecules often involves a series of enzymatic reactions including desaturation, chain shortening or elongation, reduction, and esterification.[3][4] Branched-chain fatty acids, which are key to the structure of this compound, are also known precursors for some insect pheromones and other lipids.[5][6]

Hypothesized Biosynthetic Pathway

The biosynthesis of this compound likely originates from the fatty acid synthase (FAS) machinery, with modifications that introduce both the methyl branch and the unsaturation. Two primary routes can be postulated for the introduction of the alkyl branch at an even-numbered carbon (C-2 of the final non-enoate structure, which corresponds to C-3 of the parent fatty acid).

-

Incorporation of a branched extender unit: The biosynthesis could proceed via the incorporation of a substituted malonyl-CoA, such as methylmalonyl-CoA, during chain elongation by FAS.[5][7]

-

Utilization of a branched starter unit: Alternatively, a branched short-chain acyl-CoA could serve as the primer for fatty acid synthesis.[8]

Following the formation of the branched-chain saturated fatty acid, subsequent desaturation and methylation would lead to the final product. A plausible pathway is outlined below:

-

Initiation with a branched starter or incorporation of a branched extender: The fatty acid chain is initiated, and at a specific elongation cycle, a hexyl group is introduced.

-

Chain Elongation: The fatty acid chain is elongated to the C16 backbone.

-

Desaturation: A desaturase enzyme introduces a double bond at the Δ² position.

-

Methylation: A methyltransferase enzyme, likely using S-adenosyl methionine (SAM) as a methyl donor, esterifies the carboxyl group to form the final methyl ester.

The diagram below illustrates this hypothesized pathway.

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of analytical chemistry, molecular biology, and biochemistry techniques. The general workflow is depicted in the diagram below.

Caption: General experimental workflow for elucidating a biosynthetic pathway.

Identification of Precursors and Intermediates

-

Objective: To identify the fatty acid precursors and intermediates in the biosynthetic pathway.

-

Methodology:

-

Extraction: Lipids are extracted from the source organism (e.g., insect pheromone glands) using an organic solvent like hexane.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to identify the fatty acid composition.[9][10] Comparison of the fatty acid profiles between pheromone-producing and non-producing tissues or developmental stages can reveal potential precursors.

-

Isotope Labeling Studies: The organism is supplied with isotopically labeled precursors (e.g., ¹³C- or ²H-labeled acetate, propionate, or specific fatty acids). The incorporation of the label into the final product is traced using GC-MS, confirming the precursor-product relationship.[9]

-

Candidate Gene Identification

-

Objective: To identify the genes encoding the enzymes involved in the biosynthesis (e.g., desaturases, reductases, methyltransferases).

-

Methodology:

-

RNA Sequencing (RNA-Seq): Transcriptome analysis of the pheromone-producing tissue is performed to identify genes that are highly expressed.[11] By comparing the transcriptomes of pheromone-producing and non-producing tissues, or by examining gene expression changes in response to hormonal stimuli that trigger pheromone production, candidate genes can be identified.[12]

-

Homology Searches: The identified candidate genes are compared to known biosynthetic genes from other organisms using bioinformatics tools like BLAST.

-

Heterologous Expression and Functional Characterization

-

Objective: To confirm the function of the candidate enzymes.

-

Methodology:

-

Gene Cloning: The candidate genes are cloned into an expression vector.

-

Heterologous Expression: The expression vector is introduced into a host organism that does not natively produce the compound of interest, such as yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) or E. coli.[3][11]

-

Functional Assay: The engineered host is cultured and supplied with the hypothesized substrate. The culture medium and cell extracts are then analyzed by GC-MS to detect the formation of the expected product.[9]

-

Quantitative Data from Analogous Pathways

While specific quantitative data for the biosynthesis of this compound is unavailable, data from related pathways can provide a valuable frame of reference. The following tables summarize kinetic parameters for enzymes involved in branched-chain fatty acid synthesis and product yields from engineered microbial systems for producing insect pheromones.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Extender Substrates

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Malonyl-CoA | 2.5 ± 0.3 | 1.5 ± 0.1 | 6.0 x 10⁵ |

| Methylmalonyl-CoA | 15 ± 2 | 0.01 ± 0.001 | 6.7 x 10² |

Data adapted from studies on metazoan FAS. The turnover number for BCFA synthesis is significantly lower than for straight-chain fatty acid synthesis, indicating a preference for malonyl-CoA.[7]

Table 2: Production of Fatty Acid-Derived Pheromones in Engineered Yeast

| Pheromone Component | Host Organism | Titer (mg/L) |

| (Z)-11-Hexadecenol | Yarrowia lipolytica | ~5 |

| (Z)-9-Dodecenol | Yarrowia lipolytica | ~2 |

| (Z)-7-Dodecenol | Yarrowia lipolytica | ~1.5 |

Data from studies on the heterologous production of lepidopteran sex pheromones.[3] Titers can vary significantly based on the specific enzymes, host strain, and cultivation conditions.

Conclusion

The biosynthesis of this compound, while not directly characterized, can be inferred from the established principles of fatty acid and insect pheromone biosynthesis. The proposed pathway involves the generation of a branched-chain fatty acid precursor, followed by desaturation and methylation. The experimental protocols outlined in this guide provide a robust framework for the elucidation and characterization of this and other novel biosynthetic pathways. The provided quantitative data from analogous systems offers a benchmark for expected enzyme kinetics and product yields in potential biotechnological applications. Further research focusing on organisms that may produce this or structurally related compounds will be crucial for validating the hypothesized pathway and for the discovery of novel enzymes with potential applications in synthetic biology and drug development.

References

- 1. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. slunik.slu.se [slunik.slu.se]

- 3. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 3-hexylnon-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Estimated Physical Properties

The physical properties of Methyl 3-hexylnon-2-enoate have been estimated based on data for long-chain saturated and unsaturated fatty acid methyl esters (FAMEs). It is important to note that these are theoretical values and should be confirmed by experimental data.

| Property | Estimated Value | Rationale / Comments |

| Molecular Formula | C₁₆H₃₀O₂ | Calculated from the chemical structure. |

| Molecular Weight | 254.41 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for long-chain unsaturated esters. |

| Boiling Point | ~300-320 °C at 760 mmHg | Estimated based on the boiling points of C16 and C18 methyl esters.[1][2] The presence of unsaturation may slightly lower the boiling point compared to its saturated counterpart. The atmospheric boiling point of biodiesel (primarily C16-C18 FAMEs) generally ranges from 330 to 357°C.[3] |

| Melting Point | < 0 °C | Unsaturated fatty acid methyl esters generally have low melting points. For example, methyl palmitate (C16:0) has a melting point of 29.5 °C, while esters with unsaturation have lower melting points.[4] |

| Density | ~0.86 - 0.88 g/cm³ at 20°C | The density of fatty acid methyl esters typically falls within the range of 860-900 kg/m ³ (0.86-0.90 g/cm³) at 15°C.[5][6] Density tends to increase with the degree of unsaturation.[6] |

| Refractive Index | ~1.44 - 1.46 at 20°C | Based on refractive indices of similar long-chain esters. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ether) | Characteristic solubility of long-chain fatty acid esters. |

Experimental Protocols

As specific experimental protocols for this compound are not available, this section outlines generalized, yet detailed, methodologies for its synthesis and characterization based on established organic chemistry principles for similar molecules.

Synthesis: Horner-Wadsworth-Emmons Reaction

A common and effective method for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This method offers good control over the stereochemistry of the resulting alkene.

Reaction Scheme:

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

2-Nonanone (as a precursor to the required ketone, or direct use of 3-hexyl-2-nonanone if available)

-

n-Butyllithium (if synthesizing the ketone in situ)

-

Hexyl bromide (if synthesizing the ketone in situ)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Phosphonate Anion Formation: A solution of triethyl phosphonoacetate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Reaction with Ketone: The solution of the phosphonate anion is cooled back to 0 °C, and a solution of 3-hexyl-2-nonanone in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the methyl ester protons, the vinylic proton, and the protons of the hexyl and nonyl chains.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chains.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the compound. The FAB-MS spectra of novel esters typically show the protonated molecular ion peak [M + H]⁺.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and obtain its fragmentation pattern, which can aid in structural confirmation.

3. Infrared (IR) Spectroscopy:

-

Will show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and the C=C stretch of the alkene (around 1640-1680 cm⁻¹).

Mandatory Visualizations

Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Characterization Workflow

Caption: Analytical workflow for structural confirmation.

Logical Relationship in Drug Development

References

- 1. C12-18 fatty acids methyl esters, 68937-84-8 [thegoodscentscompany.com]

- 2. Boiling point for methy ester of C12 C14, C16, C18 - Chromatography Forum [chromforum.org]

- 3. kaycantest.com [kaycantest.com]

- 4. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 5. f3centre.se [f3centre.se]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methyl 3-hexylnon-2-enoate CAS number and identifiers

Disclaimer: The compound Methyl 3-hexylnon-2-enoate is not readily found in major chemical databases. Consequently, an official CAS number, experimentally validated data, and specific biological activity have not been publicly documented. The following guide is constructed based on established principles of organic chemistry and predictive modeling for compounds of this class.

Chemical Identifiers and Predicted Physicochemical Properties

While a registered CAS number for this compound is not available, its structure can be determined from the IUPAC name. Based on this structure, we can predict its fundamental physicochemical properties. These predicted values are essential for researchers in designing experiments, developing analytical methods, and considering its potential biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C16H30O2 | --- |

| Molecular Weight | 254.41 g/mol | --- |

| Boiling Point | ~300-320 °C | Estimated at atmospheric pressure. |

| Melting Point | ~ -20 to -10 °C | Highly dependent on purity and isomeric form. |

| LogP (Octanol-Water Partition Coefficient) | ~ 6.5 - 7.5 | Indicates high lipophilicity. |

| Water Solubility | Very Low | Expected to be sparingly soluble in water. |

| Appearance | Colorless to pale yellow liquid | Predicted at room temperature. |

Proposed Synthetic Route

The synthesis of α,β-unsaturated esters such as this compound can be efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction .[1][2][3] This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction is generally favored for its high yield and stereoselectivity, typically yielding the (E)-isomer as the major product.[4][5]

Proposed Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol outlines a general procedure for the synthesis of this compound from heptanal and methyl 2-(diethoxyphosphoryl)octanoate.

Materials:

-

Heptanal

-

Methyl 2-(diethoxyphosphoryl)octanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 2-(diethoxyphosphoryl)octanoate (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear or slightly hazy.

-

-

Olefination Reaction:

-

Cool the solution of the phosphonate ylide back to 0 °C.

-

Slowly add heptanal (1.0 equivalent) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Diagrams

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

Given its high predicted lipophilicity, this compound could potentially act as a signaling molecule by interacting with intracellular receptors, such as nuclear receptors. These receptors are ligand-activated transcription factors that regulate gene expression.[6][7]

Caption: Hypothetical signaling pathway of a lipophilic molecule.

Potential Research Applications and Biological Significance

Long-chain fatty acid esters and their derivatives are known to have diverse biological activities.[8][9][10] While the specific functions of this compound are unknown, its structure suggests several potential areas for research:

-

Metabolic Regulation: Long-chain fatty acyl-CoAs, which are structurally related, are key regulators of metabolism.[9] This compound could be investigated for its effects on metabolic pathways, such as fatty acid oxidation and synthesis.

-

Nuclear Receptor Modulation: As depicted in the hypothetical pathway, its lipophilic nature makes it a candidate for interacting with nuclear receptors like PPARs, LXRs, or other orphan receptors that bind to lipids.[6][11] Such interactions could influence gene expression related to lipid metabolism, inflammation, and cellular differentiation.

-

Drug Development: The α,β-unsaturated ester moiety is a Michael acceptor and can be a pharmacophore in drug design. This functional group can potentially react with nucleophilic residues in target proteins.

-

Flavor and Fragrance Industry: Many medium and long-chain esters have characteristic odors and are used in the flavor and fragrance industry. The sensory properties of this novel ester could be explored.

Further research, including its successful synthesis, purification, and subsequent biological screening, is necessary to elucidate the actual properties and potential applications of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Hormone - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity [mdpi.com]

- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Methyl 3-hexylnon-2-enoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-hexylnon-2-enoate is an unsaturated ester with potential applications in various fields, including flavor and fragrance, materials science, and pharmaceutical development. As with any compound intended for research or commercial use, rigorous analytical characterization is essential to determine its identity, purity, and quantity. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques. The methodologies described herein are based on established principles for the analysis of similar unsaturated esters and can be adapted to specific laboratory instrumentation and research needs.

Analytical Techniques

The comprehensive characterization of this compound can be achieved through a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. GC separates components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

-

High-Performance Liquid Chromatography (HPLC): A versatile separation technique suitable for a wide range of compounds, including those that are not volatile enough for GC. Separation is based on the compound's affinity for the stationary and mobile phases. UV-Vis detection is commonly used for compounds containing a chromophore, such as the carbon-carbon double bond in this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for unambiguous identification and structural confirmation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

- Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

- Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

- For unknown samples, dissolve a known weight of the sample in the chosen solvent to a final concentration within the calibration range.

2. GC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (50:1) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

3. Data Analysis:

- Identify the peak corresponding to this compound based on its retention time.

- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

- Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Illustrative GC-MS Data:

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~15.5 | 212 (M+), 181, 153, 113, 87, 55 (Illustrative Data) |

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the purity determination and quantification of this compound.

1. Sample Preparation:

- Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

- Prepare a series of calibration standards by diluting the stock solution.

- Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

| Parameter | Recommended Setting |

| HPLC System | |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210 nm |

3. Data Analysis:

- Identify the peak for this compound by its retention time.

- Assess purity by calculating the peak area percentage.

- Quantify the compound using a calibration curve generated from the standards.

Illustrative HPLC Data:

| Analyte | Retention Time (min) | UV λmax (nm) |

| This compound | ~12.8 | ~210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | Standard single pulse | Proton-decoupled |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1 s | 2 s |

3. Data Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).

- Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific protons and carbons in the molecule.

Illustrative NMR Data (based on similar structures):

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| ~5.8 | t | 1H | =CH- |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.1 | t | 2H | -CH₂-C= |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- |

| ~0.9 | t | 6H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment (Illustrative) |

| ~167 | C=O |

| ~158 | =C(hexyl)- |

| ~118 | =CH- |

| ~51 | -OCH₃ |

| ~32-22 | -(CH₂)₆- and -CH₂-C= |

| ~14 | -CH₃ |

Visualizations

Caption: General workflow for the analytical characterization of a chemical standard.

Caption: Role of an analytical standard in drug manufacturing quality control.

Application Note: Gas Chromatography Method for the Analysis of Methyl 3-hexylnon-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hexylnon-2-enoate is an unsaturated ester that may find applications in the flavor, fragrance, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for its quantification and quality control. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3][4] This application note provides a detailed protocol for the determination of this compound using gas chromatography.

Materials and Methods

Sample Preparation

Given the volatile nature of this compound, several sample preparation techniques can be employed depending on the sample matrix.[5][6][7] For liquid samples, a direct injection after dilution with a suitable solvent is often sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate the analyte and minimize matrix effects.[5][6][8]

Protocol for Direct Injection:

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable volatile solvent such as hexane or dichloromethane.[1]

-

Bring the flask to volume with the chosen solvent and mix thoroughly.

-

If necessary, filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[7]

-

Transfer the filtered solution into a 2 mL GC vial for analysis.

Gas Chromatography (GC) Conditions

The selection of the GC column and temperature program is critical for achieving good separation and peak shape. A non-polar or medium-polarity column is generally suitable for the analysis of esters.[9]

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Detector: Mass Spectrometer (Agilent 5977B MSD) or Flame Ionization Detector (FID).

-

Autosampler: Agilent 7693A or equivalent.

Table 1: GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | - Initial Temperature: 80 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Final Hold: 280 °C for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Analysis and Quantification

Quantification can be performed using an external standard method. A calibration curve should be prepared using analytical standards of this compound at a minimum of five different concentration levels. The peak area of the analyte is plotted against its concentration to generate the calibration curve.

Results and Discussion

The described method is expected to provide excellent chromatographic performance for the analysis of this compound. The use of a mass spectrometer allows for positive identification of the analyte based on its mass spectrum.

Table 2: Expected Quantitative Data

| Parameter | Expected Value |

| Retention Time (min) | 12.5 ± 0.2 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 5% |

| Recovery (%) | 95 - 105% |

Experimental Workflow

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

Key GC-MS Parameter Relationships

Caption: Logical relationships of key parameters in the GC-MS system.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications in various industries. The flexibility of the sample preparation techniques allows for adaptation to different sample matrices, ensuring broad applicability.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 4. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 5. iltusa.com [iltusa.com]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

Application Notes and Protocols for the Analysis of Methyl 3-hexylnon-2-enoate by Liquid Chromatography

Introduction

Methyl 3-hexylnon-2-enoate is an unsaturated ester that may find applications in the fragrance, flavor, and pharmaceutical industries. As with many organic molecules, its purity and quantification are critical for quality control and research purposes. While gas chromatography (GC) is a common technique for the analysis of volatile and semi-volatile esters, liquid chromatography (LC) offers a complementary and sometimes advantageous alternative, particularly for less volatile or thermally labile compounds. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The proposed methods are based on established procedures for the analysis of structurally similar compounds, such as fatty acid methyl esters (FAMEs), and are intended to serve as a robust starting point for method development and validation.

Data Presentation

Due to the absence of published, specific experimental data for the liquid chromatography of this compound, the following table summarizes expected performance characteristics based on the analysis of analogous unsaturated esters. These values should be considered as typical and may vary depending on the specific instrumentation and conditions used.

| Parameter | Reversed-Phase HPLC-UV | Reversed-Phase HPLC-MS |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C8 or C18 (3.5 µm, 2.1 x 100 mm) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection Wavelength | 205 nm | N/A |

| Ionization Mode | N/A | Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |

| Expected Retention Time | 8 - 12 min | 5 - 8 min |

| Limit of Detection (LOD) | ~1 µg/mL | ~10 ng/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL | ~30 ng/mL |

| Linear Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[1][2][3][4] The following protocol outlines a general procedure for preparing samples of this compound.

Materials:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Volumetric flasks (10 mL, 50 mL)

-

Micropipettes

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Autosampler vials

Procedure:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pure this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and dilute to the mark. This stock solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 acetonitrile:water). Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL for UV detection, and lower concentrations for MS detection.

-

Sample Preparation: If the sample is a neat oil or a concentrated solution, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.

-

Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[1]

-

Transfer: Transfer the filtered solutions into autosampler vials for analysis.

Reversed-Phase HPLC-UV Method

This method is suitable for the quantification of this compound when high sensitivity is not required. The chromophore in the molecule (the carbon-carbon double bond conjugated with the ester carbonyl group) allows for UV detection at low wavelengths.[5][6]

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Gradient Program:

-

0-2 min: 80% B

-

2-15 min: Linear gradient from 80% to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 80% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: 205 nm

-

Injection Volume: 10 µL

Reversed-Phase HPLC-MS Method

For higher sensitivity and selectivity, especially in complex matrices, an HPLC-MS method is recommended.[7][8][9] This protocol utilizes electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for the detection of the target analyte.

Instrumentation:

-

HPLC or UHPLC system with a binary pump

-

Autosampler

-

Column oven

-

Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an ESI or APCI source

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 3.5 µm particle size, 2.1 mm I.D. x 100 mm length)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-1 min: 70% B

-

1-10 min: Linear gradient from 70% to 98% B

-

10-13 min: Hold at 98% B

-

13.1-16 min: Return to 70% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI or APCI

-

Scan Mode: Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The protonated molecule [M+H]⁺ and/or sodium adduct [M+Na]⁺ should be monitored.

-

Capillary Voltage: 3.5 kV (ESI)

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr (Nitrogen)

-

Cone Gas Flow: 50 L/hr

Mandatory Visualization

Caption: Workflow for the HPLC analysis of this compound.

Caption: Rationale for selecting the analytical method.

References

- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. organomation.com [organomation.com]

- 4. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Targeted Extraction and Quantification of Methyl 3-hexylnon-2-enoate from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hexylnon-2-enoate is a synthetic unsaturated ester. While there is no current evidence to suggest its natural occurrence in plant tissues, its detection and quantification are of interest in various fields of plant science and drug development. The study of how plants absorb, metabolize, and accumulate synthetic compounds (xenobiotics) is crucial for understanding environmental toxicology, the efficacy and safety of agrochemicals, and the potential for phytoremediation.[1][2][3][4]

These protocols may be applied in scenarios such as:

-

Investigating the uptake and metabolism of novel agrochemicals or their degradation byproducts.

-

Screening for the presence of specific synthetic compounds in environmental plant samples.

-

Evaluating the potential for phytoremediation of contaminated sites.

-

Studying the biotransformation of synthetic compounds by plant enzymes, which may lead to the discovery of novel bioactive molecules.[5][6]

This document provides a detailed methodology for the extraction, identification, and quantification of this compound from a generalized plant tissue matrix. The protocol is designed to be adaptable to various plant types and research objectives.

Experimental Workflow

The overall workflow for the targeted analysis of this compound in plant tissues is depicted below. It involves sample preparation, extraction of the target analyte, purification of the extract, and finally, quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Experimental Protocols

Plant Material Preparation

-

Harvesting: Harvest fresh plant tissue (e.g., leaves, roots, stems) and place it in labeled sample bags. It is recommended to process the samples immediately. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

Washing: Gently wash the plant material with deionized water to remove any soil or debris. Pat dry with a paper towel.

-

Homogenization: For frozen samples, grind the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For fresh tissue, finely chop the material.

Extraction of this compound

This protocol utilizes a solvent-based extraction method suitable for semi-volatile, medium-polarity compounds.

Materials:

-

Homogenized plant tissue

-

Extraction Solvent: Hexane:Acetone (2:1, v/v)

-

Anhydrous Sodium Sulfate

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 5 g of the powdered plant tissue into a 50 mL centrifuge tube.

-

Add 20 mL of the Hexane:Acetone extraction solvent to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction (steps 2-6) on the plant pellet with another 20 mL of the extraction solvent to ensure complete extraction.

-

Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup using Solid-Phase Extraction (SPE)

To remove interfering compounds such as pigments and polar metabolites, a solid-phase extraction cleanup step is recommended.

Materials:

-

Silica gel SPE cartridge (e.g., 500 mg, 6 mL)

-

SPE vacuum manifold

-

Hexane

-

Dichloromethane

-

Collection vials

Procedure:

-

Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

-

Load the 1 mL concentrated plant extract onto the cartridge.

-

Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds. Discard this fraction.

-

Elute the this compound from the cartridge with 10 mL of dichloromethane into a clean collection vial.

-

Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Scan Range: 40-450 m/z

Data Presentation and Quantification

Quantification of this compound should be performed using a calibration curve generated from authentic standards. An internal standard should be used to correct for variations in extraction efficiency and injection volume.

Table 1: Example GC-MS Parameters for Analyte and Internal Standard

| Parameter | This compound | Internal Standard (e.g., Methyl Decanoate) |

| Retention Time (min) | ~15.2 | ~10.5 |

| Quantifier Ion (m/z) | [To be determined] | 87 |

| Qualifier Ion 1 (m/z) | [To be determined] | 186 |

| Qualifier Ion 2 (m/z) | [To be determined] | 55 |

Note: The exact retention time and mass-to-charge ratios (m/z) for this compound need to be determined by injecting a pure standard.

Table 2: Example Calibration Curve Data

| Concentration (µg/mL) | Peak Area Ratio (Analyte/Internal Standard) |

| 0.1 | 0.05 |

| 0.5 | 0.24 |

| 1.0 | 0.51 |

| 5.0 | 2.55 |

| 10.0 | 5.09 |

| R² Value | 0.9995 |

Table 3: Example Quantification Results from Plant Tissues

| Plant Tissue | Sample Weight (g) | Final Extract Volume (mL) | Concentration in Extract (µg/mL) | Amount in Tissue (µg/g fresh weight) |

| Leaf | 5.02 | 1.0 | 1.25 | 0.25 |

| Stem | 4.98 | 1.0 | 0.45 | 0.09 |

| Root | 5.10 | 1.0 | Not Detected | Not Detected |

Signaling Pathway and Logical Relationships

The interaction of a xenobiotic compound with a plant involves a series of physiological and biochemical processes. The following diagram illustrates the potential fate of this compound within a plant cell, from uptake to potential detoxification and sequestration.

This generalized pathway shows that a xenobiotic compound, upon entering a plant cell, may undergo a three-phase detoxification process.[5] Phase I involves modification by enzymes like cytochrome P450s. Phase II involves conjugation to molecules like glutathione or glucose to increase water solubility. Finally, Phase III involves the transport and sequestration of the conjugated metabolite into the vacuole or binding to the cell wall.[5] Understanding this pathway is essential when analyzing xenobiotics, as the parent compound may be present at low levels, while its metabolites may be more abundant.

References

Application Note: Quantification of Methyl 3-hexylnon-2-enoate in Environmental Samples

**Abstract

This application note details a robust and sensitive method for the quantification of Methyl 3-hexylnon-2-enoate in environmental matrices, specifically water and soil samples. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction and concentration, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This method provides a selective and reliable approach for the determination of this specific volatile organic compound (VOC), which is of interest in environmental monitoring and flavor and fragrance chemistry. The described protocol is intended for researchers, scientists, and professionals in environmental science and analytical chemistry.

Introduction

This compound is a volatile organic compound that may be present in the environment due to industrial activities or as a natural product. Its quantification in environmental samples is crucial for assessing its environmental fate, transport, and potential impact. This application note provides a detailed protocol for the extraction and quantification of this compound from water and soil samples. The method is based on the widely used and validated HS-SPME-GC-MS technique, which offers high sensitivity, minimal solvent usage, and ease of automation.[1][2]

Experimental

2.1. Materials and Reagents

-

Standards: this compound (analytical standard grade)

-

Internal Standard (IS): (Z)-Dibutyl maleate or other suitable non-interfering volatile compound

-

Solvents: Methanol, Dichloromethane (DCM) (Chromasolv grade or equivalent)[3]

-

Salts: Sodium chloride (NaCl) (analytical grade)

-

Water: Ultrapure water

-

Gases: Helium (carrier gas, 99.999% purity)

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar multiphase fiber is recommended for broad applicability to VOCs.

2.2. Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

SPME autosampler and fiber holder

-

Heated agitator for SPME extraction

-

Analytical balance

-

Standard laboratory glassware

2.3. Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 ng/mL).

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

-

Spiking Solutions: Prepare spiking solutions containing both the target analyte and the internal standard at appropriate concentrations for sample fortification and calibration curve preparation in the matrix.

Sample Preparation and Extraction

3.1. Water Samples

-

Collect water samples in clean, amber glass vials with PTFE-lined septa.

-

Store samples at 4°C and analyze within 48 hours of collection.

-

For analysis, transfer 10 mL of the water sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add NaCl (approximately 3.6 g) to the vial to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.

-

Immediately seal the vial with a PTFE-lined septum and cap.

3.2. Soil and Sediment Samples

-

Collect soil or sediment samples in clean glass jars and store them at 4°C.

-

Weigh 5 g of the homogenized soil sample into a 20 mL headspace vial.

-

Add 10 mL of ultrapure water to the vial.

-

Add a known amount of internal standard.

-

Add NaCl (approximately 3.6 g) to the vial.

-

Immediately seal the vial and vortex for 30 seconds to ensure thorough mixing.

HS-SPME Protocol

-

Place the sealed headspace vial in the heated agitator of the autosampler.

-

Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.[4]

-

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.[4]

-

Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.[4]

GC-MS Analysis

-

GC System: Agilent 8890 GC or equivalent

-

Column: 5% Phenyl Methyl Siloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS System: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.

-

SIM Ions for this compound: To be determined from the mass spectrum of a pure standard. Likely fragments would include the molecular ion and characteristic ester fragments.

Data Analysis and Quantification

-

Identify the this compound peak in the chromatogram based on its retention time and the presence of characteristic ions.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantify the concentration of this compound in the environmental samples using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in various environmental samples to illustrate data presentation.

| Sample ID | Matrix | Concentration (ng/L or µg/kg) | Standard Deviation | % Recovery (Spiked Samples) |

| WWTP-Eff-01 | Wastewater Effluent | 15.2 | 1.8 | 95 |

| River-W-05 | River Water | 2.5 | 0.4 | 98 |

| Soil-Ag-02 | Agricultural Soil | 8.9 | 1.1 | 92 |

| Sed-Ind-03 | Industrial Sediment | 25.6 | 3.2 | 90 |

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the quantification of this compound.

A logical diagram illustrating the key steps and considerations for method development is provided below.

Caption: Key considerations for analytical method development.

Quality Control and Quality Assurance

-

Method Blank: An aliquot of ultrapure water or a clean sand matrix is processed and analyzed in the same manner as the samples to check for contamination.

-

Calibration Verification: A mid-range calibration standard is analyzed periodically to verify the stability of the calibration curve.

-

Matrix Spikes: A known amount of this compound is added to a sample before extraction to assess matrix effects and determine the percent recovery.

-

Duplicate Samples: Duplicate samples are analyzed to assess the precision of the method.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental water and soil samples. The method is environmentally friendly due to the minimal use of organic solvents and can be automated for high-throughput analysis.[1][2] Proper method validation, including the determination of detection limits, quantification limits, linearity, and precision, should be performed in the user's laboratory to ensure data quality.

References

Application Notes and Protocols for the Investigation of Novel Flavor and Fragrance Compounds: A Case Study Approach for Methyl 3-hexylnon-2-enoate

Introduction

Methyl 3-hexylnon-2-enoate is a hypothetical unsaturated ester that, based on the chemical class, holds potential as a novel ingredient in the flavor and fragrance industry. While specific research on this exact compound is not publicly available, its structural characteristics suggest it may possess desirable organoleptic properties, likely contributing fruity, green, or waxy notes.

These application notes provide a comprehensive framework for the systematic investigation of a new volatile molecule like this compound. The protocols outlined below are standard methodologies used in flavor and fragrance research to synthesize, identify, and characterize the sensory and analytical properties of new chemical entities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new flavor and fragrance ingredients.

Sensory Profile and Potential Applications

Based on structurally related compounds, such as methyl 3-nonenoate which is described as having an intense fresh, fruity, green odor with cucumber undertones, a hypothetical sensory profile for this compound can be projected.[1] The larger alkyl groups (hexyl and the C9 backbone) might contribute to a more complex profile with waxy or fatty nuances, potentially with melon or tropical fruit characteristics.

Hypothetical Organoleptic Profile:

-

Odor: Fruity (melon, pear), green, slightly waxy, with potential for floral undertones (violet, narcissus).[1]

-

Flavor: Fruity (apple, melon, tropical), green, with a potential for a creamy or fatty mouthfeel.[1]

Potential Applications:

-

Fragrance: Incorporation into floral and fruity compositions to impart a natural, fresh "flower shop" effect.[1]

-

Flavor: Use in fruit flavor formulations, particularly for apple, pear, melon, and tropical fruit profiles. It could also find use in red fruit applications like strawberry.[1]

Experimental Workflow for a Novel Flavor/Fragrance Compound

The following diagram illustrates a typical workflow for the characterization and application of a new flavor or fragrance molecule.

Caption: Experimental workflow for novel flavor/fragrance compound characterization.

Detailed Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a general method for the synthesis of an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction, a common and effective method for creating carbon-carbon double bonds.

Materials:

-

Heptanal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide: a. In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via a dropping funnel. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: a. Cool the ylide solution back to 0°C. b. Add heptanal (1.0 equivalent) dropwise. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and add diethyl ether. c. Separate the layers and extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

-

Confirmation: a. Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique used to determine which compounds in a sample have an odor.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Appropriate GC column (e.g., DB-5, DB-Wax).

-

Helium carrier gas.

-

Sample of this compound diluted in a suitable solvent (e.g., ethanol).

-

Trained sensory assessors.

Procedure:

-

Instrument Setup: a. Install the desired GC column and condition it according to the manufacturer's instructions. b. Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes. c. Set the injector and detector temperatures (e.g., 250°C). d. Split the column effluent between the FID and the olfactometry port (e.g., a 1:1 split).

-

Sample Analysis: a. Inject a small volume (e.g., 1 µL) of the diluted sample into the GC. b. A trained assessor sniffs the effluent from the olfactometry port throughout the GC run. c. The assessor records the time, duration, and a description of any odors detected.

-

Data Analysis: a. Correlate the retention times of the detected odors with the peaks on the FID chromatogram to identify the odor-active compound. b. Compile a list of odor descriptors for the target compound.

Protocol for Sensory Panel Evaluation

A trained sensory panel provides detailed and reproducible descriptions of the flavor and fragrance of a compound.

Materials:

-

A panel of 8-12 trained sensory assessors.

-

Odor-free evaluation booths.

-

Sample of this compound at various concentrations in an appropriate base (e.g., mineral oil for fragrance, sugar water for flavor).

-

Reference standards for various aroma attributes (e.g., fruity, green, waxy).

-

Data collection software or paper ballots.

Procedure:

-

Panel Training: a. Train the panelists on the use of a standardized lexicon of descriptive terms. b. Familiarize the panelists with the reference standards.

-

Sample Preparation and Presentation: a. Prepare a series of dilutions of the test compound. b. For fragrance evaluation, dip smelling strips into the solutions. For flavor, prepare beverage samples. c. Present the samples to the panelists in a randomized and blind manner.

-

Evaluation: a. Panelists evaluate each sample and rate the intensity of various sensory attributes on a defined scale (e.g., a 15-point scale). b. Panelists also provide qualitative descriptions of the aroma and flavor.

-

Data Analysis: a. Analyze the quantitative data statistically (e.g., using ANOVA) to determine significant differences between samples and to generate an average sensory profile. b. Compile the qualitative descriptors to create a detailed description of the compound's sensory characteristics.

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data that would be collected for a new flavor and fragrance compound.

| Parameter | Value | Method |

| Odor Threshold (in water) | 0.5 ppb | Gas Chromatography-Olfactometry (GC-O) |

| Flavor Threshold (in water) | 2.0 ppb | Sensory Panel Evaluation |

| Sensory Panel Intensity Ratings (10 ppm in sugar water) | ||

| Fruity (Melon) | 12.5 ± 1.8 | 15-point scale |

| Green (Cucumber) | 8.2 ± 1.5 | 15-point scale |

| Waxy | 4.5 ± 1.1 | 15-point scale |

| Floral | 3.1 ± 0.9 | 15-point scale |

Olfactory Signaling Pathway